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Compound of Interest

Compound Name: 3-Hydroxymandelic acid

Cat. No.: B015156

This technical guide provides an in-depth overview of the key spectroscopic data for 3-
Hydroxymandelic acid, a significant metabolite in various biochemical pathways. The nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein
are essential for researchers, scientists, and drug development professionals for the
unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-
Hydroxymandelic acid. The following tables summarize the proton (*H) and carbon-13 (:3C)
NMR chemical shift assignments.

'H NMR Data

Table 1: *H NMR Chemical Shifts for 3-Hydroxymandelic acid
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Atom Number Chemical Shift (ppm) Multiplicity
H-a 4.915 - 4.93 S
H-2 6.983 d
H-4 6.916 t
H-5 7.285 t
H-6 6.853 d

Data sourced from various databases including PubChem and the Biological Magnetic

Resonance Bank (BMRB).[1][2]

*C NMR Data

Table 2: 13C NMR Chemical Shifts for 3-Hydroxymandelic acid

Atom Number

Chemical Shift (ppm)

C-a 77.449

C-1 145.068
C-2 116.447
C-3 158.295
C-4 117.792
C-5 132.859
C-6 121.995
C=0 181.995

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of 3-Hydroxymandelic acid is as follows:
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o Sample Preparation: A sample of approximately 1-5 mg of 3-Hydroxymandelic acid is
dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D20) or Dimethyl
Sulfoxide-de (DMSO-ds), in a standard 5 mm NMR tube.[2]

» Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a
frequency of 400 MHz or higher.[2]

o Data Acquisition: For *H NMR, standard acquisition parameters are used. For 13C NMR,
proton-decoupled spectra are acquired to simplify the spectrum. Two-dimensional NMR
experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of
proton and carbon signals.[2]

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an
internal standard, such as Tetramethylsilane (TMS) or the residual solvent peak.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 3-Hydroxymandelic acid is characterized by the following absorption bands.

Table 3: Key IR Absorption Bands for 3-Hydroxymandelic acid

Wavenumber (cm—2) Intensity Assignment

O-H stretch (hydroxyl and

~3400 Strong, Broad ] ]
carboxylic acid)
~3030 Medium C-H stretch (aromatic)
~2960 Medium C-H stretch (aliphatic)
~1715 Strong C=0 stretch (carboxylic acid)
~1600, ~1490 Medium-Strong C=C stretch (aromatic ring)
C-O stretch (alcohol and
~1230, ~1190 Strong

carboxylic acid), O-H bend
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Assignments are based on typical functional group absorption regions and data from related
compounds.[4]

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)

The solid-state IR spectrum of 3-Hydroxymandelic acid can be obtained using the potassium
bromide (KBr) pellet technique.[1]

o Sample Preparation: A small amount of 3-Hydroxymandelic acid (1-2 mg) is finely ground
with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

o Pellet Formation: The mixture is then compressed in a pellet press under high pressure to
form a thin, transparent disc.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded. A background spectrum of a pure KBr pellet is typically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For 3-Hydroxymandelic acid, electrospray ionization (ESI) is a common
technique.

Table 4: Mass Spectrometry Data for 3-Hydroxymandelic acid

Parameter Value

Molecular Formula CsHsOa4

Molecular Weight 168.15 g/mol

lonization Mode Negative Electrospray (ESI-)
Precursor lon [M-H]~ m/z 167.0345

Key Fragment lons (m/z) 123.0441, 121.0287
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Data sourced from MassBank and PubChem.[1][5]

Experimental Protocol: Mass Spectrometry (LC-ESI-MS)

A typical workflow for the analysis of 3-Hydroxymandelic acid by Liquid Chromatography-
Electrospray lonization-Mass Spectrometry (LC-ESI-MS) is as follows:

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water
and an organic solvent like methanol or acetonitrile, compatible with the LC mobile phase.

» Liquid Chromatography: The sample solution is injected into a liquid chromatograph, typically
equipped with a reverse-phase column (e.g., C18), to separate it from other components.

« lonization: The eluent from the LC is introduced into the ESI source of the mass
spectrometer. A high voltage is applied to create a fine spray of charged droplets.

e Mass Analysis: The desolvated ions are then guided into the mass analyzer (e.g.,
Quadrupole Time-of-Flight, QTOF), which separates them based on their mass-to-charge
ratio (m/z).[5]

o Detection: The separated ions are detected, and a mass spectrum is generated. For
structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the
precursor ion is fragmented, and the fragment ions are analyzed.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-Hydroxymandelic acid.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxymandelic-acid
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000573
https://www.rsc.org/suppdata/nj/c3/c3nj01273e/c3nj01273e.pdf
https://www.researchgate.net/publication/49753550_Analysis_of_the_infrared_and_Raman_spectra_of_phenylacetic_acid_and_mandelic_2-hydroxy-2-phenylacetic_acid
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-RIKEN-PR100873
https://www.benchchem.com/product/b015156#spectroscopic-data-of-3-hydroxymandelic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b015156#spectroscopic-data-of-3-hydroxymandelic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b015156#spectroscopic-data-of-3-hydroxymandelic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b015156#spectroscopic-data-of-3-hydroxymandelic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

